达乌里诺林

描述

Daurinoline is a compound that has been studied for its potential anti-HIV properties and effects on cancer cells. It is related to daurichromenic acid, a natural product known for its potent anti-HIV activity. Daurinoline has been shown to suppress the migration and invasion of chemo-resistant human non-small cell lung cancer (NSCLC) cells, potentially by reversing epithelial-mesenchymal transition (EMT) and affecting the Notch-1 signaling pathway. It also appears to sensitize these cells to Taxol, a common chemotherapy drug .

Synthesis Analysis

The synthesis of related compounds such as daurichromenic acid has been achieved through a microwave-assisted tandem condensation and intramolecular S(N)2'-type cyclization, forming the 2H-benzopyran core structure in a highly efficient manner . Additionally, the synthesis of 4-aza-daurinol derivatives, which are structurally related to daurinoline, has been explored to enable rapid structure-activity relationship studies and scalable production of active compounds .

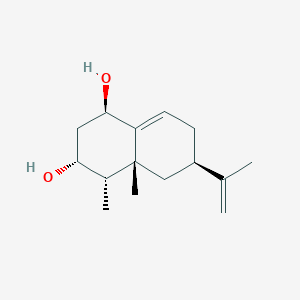

Molecular Structure Analysis

Daurinoline's molecular structure is closely related to that of daurichromenic acid and its derivatives. These compounds typically feature a chromane or chromene core, which is a common structural motif in many natural products with diverse biological activities .

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of daurinoline-related compounds include cyclization and cycloaddition processes. For example, the total synthesis of rhododaurichromanic acids A and B and methyl daurichromenic ester involves a formal oxa-[3 + 3] cycloaddition methodology . The biosynthesis of daurichromenic acid, which shares structural similarities with daurinoline, involves an oxidative cyclization reaction catalyzed by daurichromenic acid synthase .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of daurinoline are not detailed in the provided papers, the properties of related compounds such as daurichromenic acid have been studied. Daurichromenic acid is a meroterpenoid biosynthesized from grifolic acid, and its synthesis and properties have been explored through combinatorial biosynthesis, resulting in compounds like (+)-5-chlorodaurichromenic acid with enhanced antibacterial activity . The physical and chemical properties of these compounds are influenced by their complex molecular structures, which include multiple rings and functional groups that contribute to their biological activities.

科学研究应用

Microcirculation and Cerebral Protection

Daurinoline shows potential in protecting cerebral microcirculation. A study found that daurinoline could significantly reverse noradrenaline-induced constriction of pial arterioles and venules in mice, suggesting a protective function on the microcirculation of cerebral pia mater, potentially beneficial in relieving cerebral ischemic injury (Y. Lei, 2011).

Cancer Treatment and Sensitization

Daurinoline has shown promise in treating non-small cell lung cancer (NSCLC). It inhibited proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT) phenotype of chemo-resistant NSCLC cells, enhancing the anti-tumor effect of Taxol (Dan-dan Li et al., 2019). Another study highlighted its role in suppressing the growth of HCT116 cells with low hematological toxicity compared to etoposide, a clinical anticancer agent (K. Kang et al., 2011).

Vascular Smooth Muscle Relaxation

Research has demonstrated the relaxant effect of daurinoline on vascular smooth muscle. In rabbits, daurinoline showed a significant relaxation effect on basilar artery vascular rings contracted by various agents, suggesting a mechanism related to blocking calcium channels (M. Chen, 2014).

Inhibition of HERG Potassium Channels

Daurinoline inhibits human-ether-a-go-go-related gene (HERG) encoded potassium channels, which might be a molecular mechanism for its reported action potential duration prolongation (J. Zhao et al., 2012).

Suppression of Cancer Metastasis

Daurinol, related to daurinoline, is effective in suppressing cancer metastasis. It inhibits focal adhesion kinase (FAK) signaling pathways in breast and lung cancer, leading to blocked cancer cell migration and invasion (J. Woo et al., 2016).

Cardiovascular Effects

Bisbenzylisoquinoline alkaloids, including dauricine and daurisoline, have shown cardiovascular pharmacological effects, such as antiarrhythmic properties in various experimental models (J. Qian, 2002).

安全和危害

属性

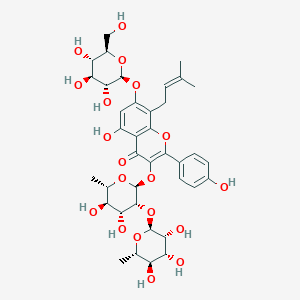

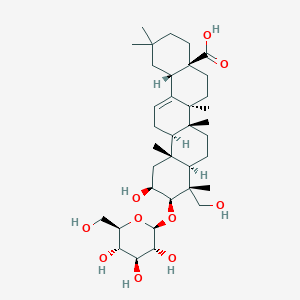

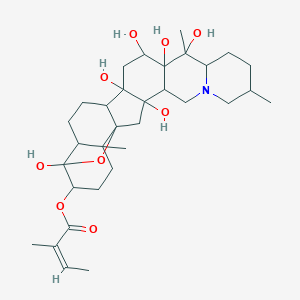

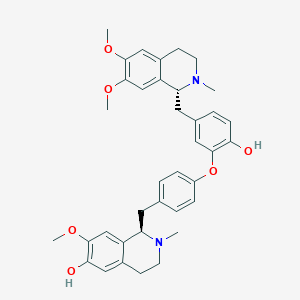

IUPAC Name |

(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-14-12-25-19-33(41)34(42-3)21-28(25)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-29-22-37(44-5)36(43-4)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIHNXDZCYDPTF-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daurinoline | |

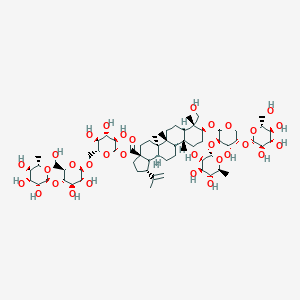

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。